3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene
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Overview
Description
3-Azabicyclo[410]hepta-1(7),2,4-triene is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be synthesized through the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free and base-free conditions . This method is efficient and allows for the synthesis of the compound in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The simplicity and efficiency of the reaction conditions make it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of more stable derivatives.
Substitution: The nitrogen atom in the structure allows for substitution reactions, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to participate in a range of chemical and biological processes.
Comparison with Similar Compounds
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be compared with other similar compounds, such as:
Cyclohepta-1,3,5-triene: A similar bicyclic compound without the nitrogen atom.
Bicyclo[4.1.0]hepta-2,4-diene: Another bicyclic compound with different substituents.
7-Azabicyclo[4.1.0]heptane: A related compound with a different ring structure.
The uniqueness of this compound lies in its nitrogen atom, which imparts distinct chemical and biological properties compared to its analogues .
Biological Activity
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇N, and it features a nitrogen atom integrated into a bicyclic framework that contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound exhibits:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For example, it has been tested against various cancer cell lines, showing significant cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC-3 (Prostate) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Inhibition of cell proliferation |
These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth.
Neuroprotective Effects
In addition to anticancer activity, this compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases:
- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
- Model Studies : In vitro studies using neuronal cell lines showed a decrease in markers of apoptosis when treated with the compound.
Case Studies
One notable case study involved the application of this compound in a rodent model of Alzheimer's disease. The study reported:
- Dosage : Administered at 10 mg/kg body weight.
- Results : Significant improvement in cognitive function was observed alongside a reduction in amyloid-beta plaque formation.
Properties
CAS No. |
591245-09-9 |
---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-5H |
InChI Key |
DTVOYDLHKYYUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC21 |
Origin of Product |
United States |
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